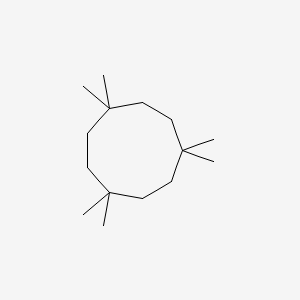
Cyclononane, 1,1,4,4,7,7-hexamethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclononane, 1,1,4,4,7,7-hexamethyl- is a chemical compound with the molecular formula C15H30 and a molecular weight of 210.4 g/mol It is a derivative of cyclononane, characterized by the presence of six methyl groups attached to the 1, 4, and 7 positions of the cyclononane ring
准备方法
Synthetic Routes and Reaction Conditions
Cyclononane, 1,1,4,4,7,7-hexamethyl- can be synthesized through the hydrogenation of tris-trans-homobenzene using platinum oxide (PtO2) as a catalyst at room temperature . The reaction yields a crystalline compound with a melting point of 85°C. The structure of the compound has been determined through crystal structure analysis, revealing a twisted boat-chair conformation with approximate D3 symmetry .
Industrial Production Methods
While specific industrial production methods for Cyclononane, 1,1,4,4,7,7-hexamethyl- are not widely documented, the synthesis process involving hydrogenation and the use of platinum catalysts can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and purity.
化学反应分析
Types of Reactions
Cyclononane, 1,1,4,4,7,7-hexamethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a suitable catalyst.
Substitution: The methyl groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with platinum or palladium catalysts.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
Cyclononane, 1,1,4,4,7,7-hexamethyl- has several scientific research applications, including:
Chemistry: Used as a model compound to study the conformational properties of cycloalkanes and their derivatives.
Biology: Potential use in studying the interactions of hydrophobic molecules with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used as a precursor in the synthesis of other complex organic compounds and materials.
作用机制
The mechanism of action of Cyclononane, 1,1,4,4,7,7-hexamethyl- involves its interaction with molecular targets through hydrophobic interactions. The compound’s unique conformation allows it to fit into hydrophobic pockets of proteins or membranes, potentially altering their function or stability. The pathways involved in these interactions are primarily related to non-covalent bonding and van der Waals forces.
相似化合物的比较
Similar Compounds
Cyclononane: The parent compound without the methyl substitutions.
Cyclodecane: A similar cycloalkane with ten carbon atoms.
Cyclooctane: A cycloalkane with eight carbon atoms.
Uniqueness
Cyclononane, 1,1,4,4,7,7-hexamethyl- is unique due to its specific methyl substitutions, which impart distinct conformational properties and reactivity compared to its parent compound and other cycloalkanes. The twisted boat-chair conformation and the presence of multiple methyl groups make it an interesting subject for structural and reactivity studies.
属性
CAS 编号 |
149331-19-1 |
|---|---|
分子式 |
C15H30 |
分子量 |
210.40 g/mol |
IUPAC 名称 |
1,1,4,4,7,7-hexamethylcyclononane |
InChI |
InChI=1S/C15H30/c1-13(2)7-9-14(3,4)11-12-15(5,6)10-8-13/h7-12H2,1-6H3 |
InChI 键 |
JSKJGDDEIMGOKH-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CCC(CC1)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Phosphonic acid, [[3-bromo-5-(bromomethyl)phenyl]methyl]-, diethyl ester (9CI)](/img/structure/B14260451.png)
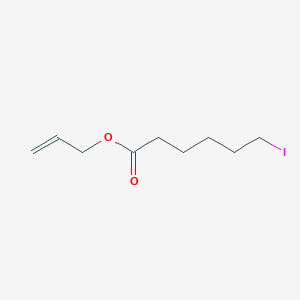
![S-[1,3,3,3-Tetrafluoro-2-(fluoromethoxy)prop-1-en-1-yl]-L-cysteine](/img/structure/B14260462.png)
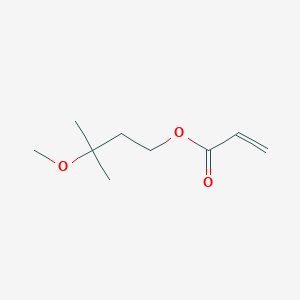
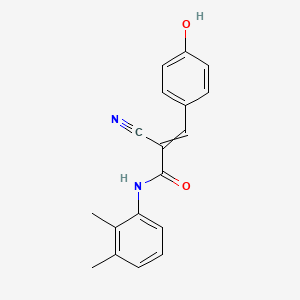
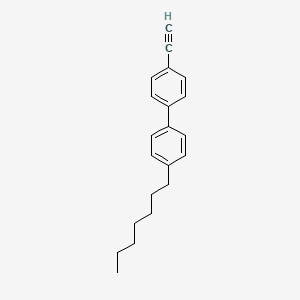
![{[4-(4-Bromobutyl)phenyl]methoxy}(tert-butyl)dimethylsilane](/img/structure/B14260487.png)
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)
![1-[10-[4-(dimethylamino)quinolin-1-ium-1-yl]decyl]-N,N-dimethylquinolin-1-ium-4-amine](/img/structure/B14260502.png)
![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]pent-4-enamide](/img/structure/B14260510.png)


![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
